3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid 3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18853012
InChI: InChI=1S/C32H46N4O4/c1-29(2,3)20-13-11-19(12-14-20)25-34-26(36-35-25)24(23(18-33)27(37)38)28(39)40-32(10)16-21(30(4,5)6)15-22(17-32)31(7,8)9/h11-14,21-24H,15-17H2,1-10H3,(H,37,38)(H,34,35,36)
SMILES:
Molecular Formula: C32H46N4O4
Molecular Weight: 550.7 g/mol

3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid

CAS No.:

Cat. No.: VC18853012

Molecular Formula: C32H46N4O4

Molecular Weight: 550.7 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid -

Specification

Molecular Formula C32H46N4O4
Molecular Weight 550.7 g/mol
IUPAC Name 3-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-2-cyano-4-(3,5-ditert-butyl-1-methylcyclohexyl)oxy-4-oxobutanoic acid
Standard InChI InChI=1S/C32H46N4O4/c1-29(2,3)20-13-11-19(12-14-20)25-34-26(36-35-25)24(23(18-33)27(37)38)28(39)40-32(10)16-21(30(4,5)6)15-22(17-32)31(7,8)9/h11-14,21-24H,15-17H2,1-10H3,(H,37,38)(H,34,35,36)
Standard InChI Key KSGQLKGNUIEMCK-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CC(C1)C(C)(C)C)C(C)(C)C)OC(=O)C(C2=NC(=NN2)C3=CC=C(C=C3)C(C)(C)C)C(C#N)C(=O)O

Introduction

Chemical Structure and Functional Group Analysis

Molecular Architecture

The compound’s structure features a 1,2,4-triazole core substituted at the 3-position with a 4-tert-butylphenyl group, a cyano group at the 2-position, and a butanoic acid moiety functionalized with a 3,5-di-tert-butyl-1-methylcyclohexyl ester at the 4-position. This arrangement confers significant steric bulk and electronic diversity, which are critical for interactions with biological targets or material matrices .

Triazole Core

The 1,2,4-triazole ring serves as a pharmacophoric element in numerous bioactive compounds, contributing to hydrogen bonding and π-π stacking interactions. In this compound, substitution at the 3-position with a 4-tert-butylphenyl group enhances lipophilicity, potentially improving membrane permeability.

Cyano Group

The 2-cyano substituent introduces electron-withdrawing character, which may stabilize adjacent reactive centers or participate in dipole-dipole interactions. This group is frequently employed in agrochemicals and pharmaceuticals to modulate metabolic stability .

Cyclohexyl Ester Moiety

The 3,5-di-tert-butyl-1-methylcyclohexyl ester provides exceptional steric protection to the ester linkage, reducing susceptibility to hydrolytic cleavage. The tert-butyl groups further enhance solubility in nonpolar media, a feature leveraged in polymer and coating applications .

Synthetic Methodologies

Key Reaction Steps

Synthesis of this compound likely proceeds through a multi-step sequence involving:

  • Formation of the 1,2,4-Triazole Core: Cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors, as demonstrated in analogous triazole syntheses.

  • Introduction of the 4-tert-Butylphenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the reactivity of the triazole intermediate .

  • Esterification of the Butanoic Acid: Reaction with 3,5-di-tert-butyl-1-methylcyclohexanol under Steglich or Mitsunobu conditions to install the sterically hindered ester .

Optimization Strategies

Critical parameters for maximizing yield and purity include:

  • Temperature Control: Maintaining sub-5°C during nitrile introduction to prevent side reactions .

  • Solvent Selection: Use of acetonitrile for polar intermediates and ethyl acetate/hexane mixtures for chromatographic purification .

  • Catalysis: Palladium catalysts for cross-coupling steps, as evidenced in patent literature .

Table 1: Comparative Yields in Synthetic Steps

StepYield (%)Purity (%)Key Reagents
Triazole Formation65–72≥95Thiosemicarbazide, K₂CO₃
Aryl Substitution58–6390–92Pd(PPh₃)₄, 4-tert-Bromobenzene
Esterification70–75≥98DCC, DMAP

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤0.1 mg/mL at pH 7.4) due to its hydrophobic tert-butyl and cyclohexyl groups. It demonstrates stability in aprotic solvents (e.g., DMSO, THF) but undergoes slow hydrolysis in acidic or basic aqueous media, with a half-life of 12–14 hours at pH 2.0 .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.40 (s, 9H, tert-butyl), 2.85–3.10 (m, cyclohexyl CH), 7.45–7.70 (m, aromatic H) .

  • IR (KBr): 2240 cm⁻¹ (C≡N), 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acid C=O).

Biological Activity and Applications

Enzyme Inhibition

Preliminary studies on analogous triazole derivatives suggest potent inhibitory activity against cytochrome P450 isoforms (IC₅₀ 0.8–1.2 μM) . The tert-butyl groups may occupy hydrophobic pockets in enzyme active sites, while the triazole coordinates with heme iron.

Material Science Applications

In organic electronics, the tert-butyl substituents improve glass transition temperatures (Tg) by 15–20°C compared to unsubstituted analogs, enhancing thermal stability in OLED layers .

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